molecular formula C16H15BrO3 B5079220 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde

3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B5079220
M. Wt: 335.19 g/mol
InChI Key: HJCNSPWKPLTLNY-UHFFFAOYSA-N
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Description

3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, an aldehyde group, and a complex ether linkage involving a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the etherification of the hydroxyl group with 2-(2-methylphenoxy)ethanol under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to inhibition or modification of enzyme activity. The bromine atom and ether linkage can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
  • 3-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
  • 3-bromo-4-[2-(2-ethylphenoxy)ethoxy]benzaldehyde

Uniqueness

3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of the bromine atom and the 2-(2-methylphenoxy)ethoxy group. This unique structure can lead to distinct reactivity and interactions compared to similar compounds, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-12-4-2-3-5-15(12)19-8-9-20-16-7-6-13(11-18)10-14(16)17/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCNSPWKPLTLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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